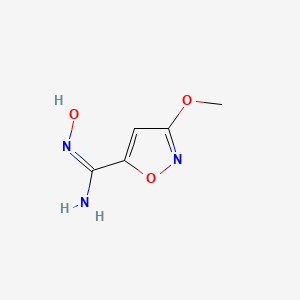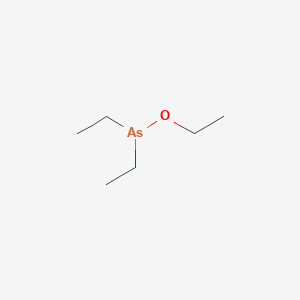
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride is a deuterated analog of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the molecule can influence its chemical and physical properties, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride typically involves the deuteration of tyramine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of tyramine metabolism and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of related compounds.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for various applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterated analog of tyramine, it can act as a substrate for enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the role of hydrogen atoms in these processes.
Comparación Con Compuestos Similares
Similar Compounds
Tyramine: The non-deuterated analog of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride, commonly found in various foods and involved in neurotransmitter regulation.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with a similar aminoethyl group, used in different research applications.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool for studying isotope effects and developing deuterated drugs.
Propiedades
Fórmula molecular |
C8H12ClNO |
|---|---|
Peso molecular |
177.66 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D; |
Clave InChI |
RNISDHSYKZAWOK-FOMJDCLLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CCN)[2H])[2H])O)[2H].Cl |
SMILES canónico |
C1=CC(=CC=C1CCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
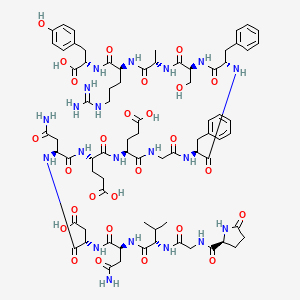
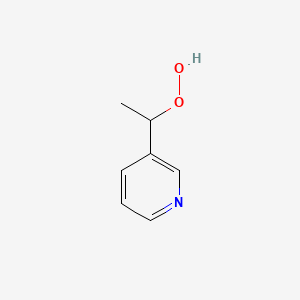

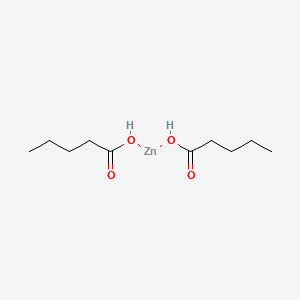
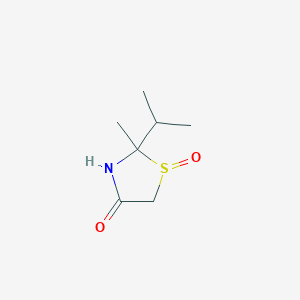

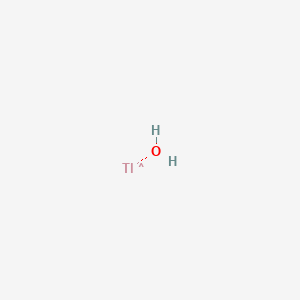
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
